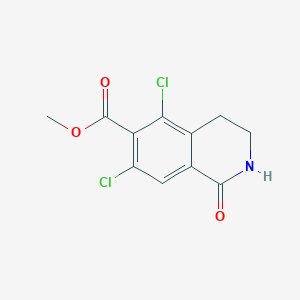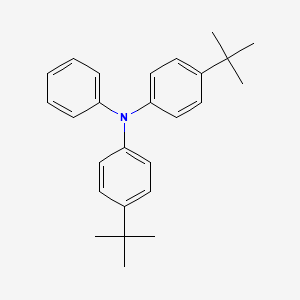
N,N-Bis(4-tert-butylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-tert-butylphenyl)aniline: is an organic compound that belongs to the class of diarylamines. It is characterized by the presence of two tert-butyl groups attached to the phenyl rings, which are further connected to an aniline core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Aminoxyl Compounds: One of the primary methods for synthesizing N,N-Bis(4-tert-butylphenyl)aniline involves the reduction of the corresponding aminoxyl compound using hydrazine hydrate. This method is preferred due to its simplicity and efficiency.
Acid-Catalyzed Disproportionation: Another method involves the acid-catalyzed disproportionation of N,N-Bis(4-tert-butylphenyl)hydroxylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Análisis De Reacciones Químicas
Types of Reactions:
Reductive Bromination: N,N-Bis(4-tert-butylphenyl)aniline undergoes reductive bromination, where two hydrogens in the ortho positions of the benzene rings are substituted by bromine, resulting in the reduction of hydroxylamine to amine.
Acid-Catalyzed Disproportionation: This compound also undergoes acid-catalyzed disproportionation, leading to the formation of bis(4-tert-butylphenyl)amine and a phenoxazine derivative.
Common Reagents and Conditions:
Hydrazine Hydrate: Used for the reduction of aminoxyl compounds.
Bromine (Br2): Used in the reductive bromination process.
Strong Acids (e.g., HCl): Used in the acid-catalyzed disproportionation reactions.
Major Products:
Bis(4-tert-butylphenyl)amine: A major product formed during the acid-catalyzed disproportionation.
Phenoxazine Derivative: Another product formed during the acid-catalyzed disproportionation.
Aplicaciones Científicas De Investigación
Chemistry:
Stabilization of Polymers: N,N-Bis(4-tert-butylphenyl)aniline and its derivatives are used to stabilize polymers, lubricants, and other organic materials.
Photoinitiators: Some derivatives of this compound are used as cationic photoinitiators and photoacid generators.
Biology and Medicine:
- While specific applications in biology and medicine are not extensively documented, the stability and unique properties of this compound make it a potential candidate for various biochemical applications.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.
Material Science: Its stability and reactivity make it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Bis(4-tert-butylphenyl)aniline primarily involves its reactivity with various reagents. For instance, during reductive bromination, the compound undergoes a two-electron reduction, where bromine substitutes the hydrogens in the ortho positions of the benzene rings . In acid-catalyzed disproportionation, the compound reacts with strong acids to form bis(4-tert-butylphenyl)amine and a phenoxazine derivative .
Comparación Con Compuestos Similares
N,N-Bis(4-tert-butylphenyl)hydroxylamine: A precursor to N,N-Bis(4-tert-butylphenyl)aniline.
Bis(4-tert-butylphenyl)amine: A product formed during the acid-catalyzed disproportionation of this compound.
Uniqueness: this compound is unique due to its stability and the presence of tert-butyl groups, which enhance its reactivity and make it suitable for various applications in chemistry and industry. Its ability to undergo specific reactions, such as reductive bromination and acid-catalyzed disproportionation, further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C26H31N |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(4-tert-butylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C26H31N/c1-25(2,3)20-12-16-23(17-13-20)27(22-10-8-7-9-11-22)24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3 |
Clave InChI |
NCTROUNQKMTDDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)


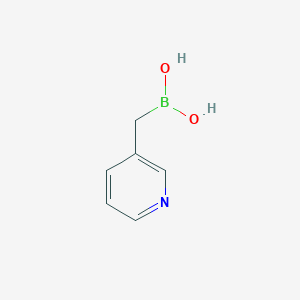
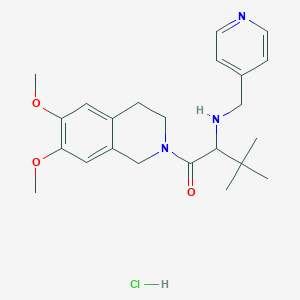
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)
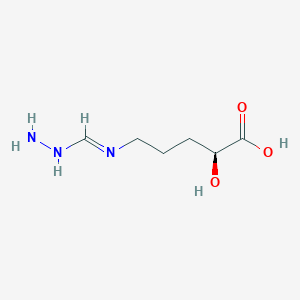
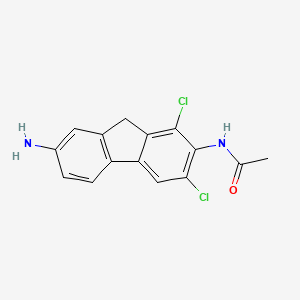
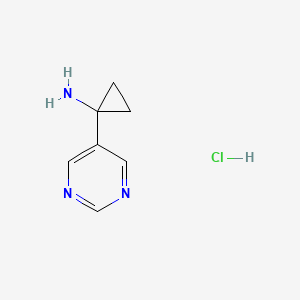
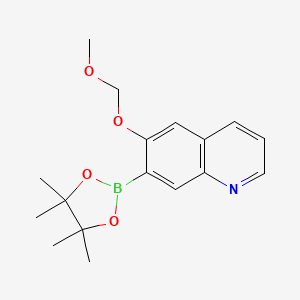
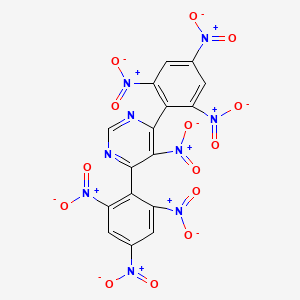
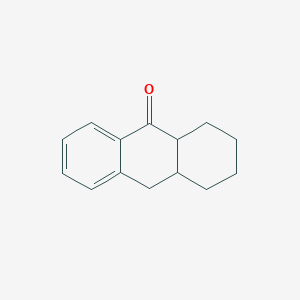
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
